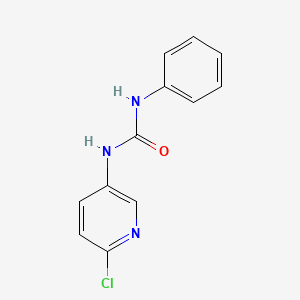

1-(6-Chloropyridin-3-yl)-3-phenylurea

Description

Properties

Molecular Formula |

C12H10ClN3O |

|---|---|

Molecular Weight |

247.68 g/mol |

IUPAC Name |

1-(6-chloropyridin-3-yl)-3-phenylurea |

InChI |

InChI=1S/C12H10ClN3O/c13-11-7-6-10(8-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,17) |

InChI Key |

AQYWFDTXJVCODI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)-3-phenylurea typically involves the reaction of 6-chloropyridine-3-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and automated systems can enhance the efficiency of the synthesis, allowing for large-scale production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea)

- Structure : Chlorine at position 2 on the pyridine ring.

- Application : Widely used as a PGR to enhance fruit size in kiwifruit, grapes, and apples. Higher concentrations (e.g., 60 mg/L) induce transformation products (TPs) like 1,3-diphenylurea and glucosylated derivatives, which may retain toxicity .

- Stability : Degrades via biochemical and photochemical pathways, with 17 TPs identified in kiwifruit .

CPPU (1-(2-Chloropyridin-4-yl)-3-phenylurea)

- Structure : Chlorine at position 2 on pyridine, but urea linkage at position 3.

- Application : Used at 10–20 mg/L to increase kiwifruit size. Higher doses (20 mg/L) reduce fruit quality (e.g., lower sugar content, increased cold sensitivity) and accelerate ethylene release during storage .

Key Difference : Chlorine position (6 vs. 2) and pyridine substitution (3- vs. 4-position) influence metabolic stability and biological activity. 1-(6-Chloropyridin-3-yl)-3-phenylurea’s chlorine at position 6 may alter binding affinity in biological systems compared to FCF and CPPU.

Substituent Variations on the Urea Moiety

1-(6-Chloropyridin-3-yl)-3-methylthiourea

- Structure : Methyl group replaces phenyl on urea, and oxygen is substituted with sulfur.

Triclocarban (1-(3,4-Dichlorophenyl)-3-phenylurea)

- Structure : Dichlorophenyl group instead of chloropyridinyl.

- Application : Antimicrobial agent in cosmetics and plastics. Highlights the role of aryl substituents in shifting applications from agriculture to personal care .

Non-Urea Derivatives with 6-Chloropyridin-3-yl Groups

1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-one

- Structure: Cyclic urea (imidazolidinone) with a 6-chloropyridinylmethyl group.

Nitenpyram Intermediates

- Example : N-((6-Chloropyridin-3-yl)methyl)ethanamine.

- Application: Metabolite of the neonicotinoid insecticide nitenpyram, emphasizing the 6-chloropyridinyl group’s role in insecticidal activity .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 1-(6-Chloropyridin-3-yl)-3-phenylurea?

Answer:

The synthesis typically involves condensation reactions between 6-chloropyridin-3-amine and phenyl isocyanate derivatives. Key steps include:

- Solvent selection : Glyme (ethylene glycol dimethyl ether) is often used for crystallization, yielding a product with a melting point of 170–172°C .

- Dynamic Kinetic Resolution (DKR) : For enantioselective synthesis, enzymatic sulfoxidation (e.g., flavin-dependent monooxygenases) can resolve chiral intermediates, as demonstrated in analogous pyridinyl ethanol derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity. Validate purity via HPLC (>95%) and elemental analysis .

Basic: How can researchers structurally characterize this compound and resolve crystallographic ambiguities?

Answer:

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve bond angles/geometry. For example, analogous urea derivatives show planar urea moieties with dihedral angles <10° between aromatic rings .

- Spectroscopy :

Advanced: What experimental strategies can address contradictions in reported melting points or spectral data?

Answer:

Discrepancies (e.g., melting points ranging from 170–190°C) may arise from polymorphic forms or impurities. Mitigation strategies:

- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify polymorph transitions.

- Purity validation : Combine TLC, HPLC, and Karl Fischer titration to quantify residual solvents/impurities .

- Crystallization optimization : Screen solvents (e.g., glyme vs. acetonitrile) to isolate thermodynamically stable forms .

Advanced: How can researchers investigate the environmental degradation pathways of this compound?

Answer:

- Pyrolysis-GC/MS : Identify thermal degradation products (e.g., dehalogenated derivatives like 1-(3,4-dichlorophenyl)-3-phenylurea) .

- LC-MS/MS : Track hydrolytic or photolytic breakdown in aqueous matrices. Adjust pH (e.g., acidic conditions accelerate urea bond cleavage) .

- Computational modeling : Use DFT to predict reaction intermediates and activation energies for degradation pathways .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for pesticidal or plant-growth effects?

Answer:

- Analog synthesis : Modify substituents (e.g., chloro vs. fluoro on pyridinyl) and test bioactivity in plant cell cultures.

- Enzymatic assays : Measure inhibition of cytokinin oxidase (key in plant hormone regulation) via UV-Vis kinetic assays .

- QSAR modeling : Correlate logP values (calculated: ~2.8) with uptake efficiency in plant tissues .

Advanced: How can computational studies enhance mechanistic understanding of its interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding to cytokinin receptors (e.g., Arabidopsis CRE1). Prioritize hydrogen bonds between urea carbonyl and His residue side chains .

- MD simulations : Simulate ligand-receptor dynamics (GROMACS) to assess stability of key interactions over 100 ns trajectories.

- Free energy calculations : Apply MM-PBSA to quantify binding affinities of analogs .

Advanced: What experimental designs resolve discrepancies in reported biological activity across studies?

Answer:

- Standardized bioassays : Use Arabidopsis thaliana wild-type and mutant lines to control for genetic variability .

- Dose-response curves : Test concentrations from 0.1–100 µM to identify EC values (reported range: 1–10 µM for cytokinin-like effects) .

- Negative controls : Include untreated samples and inactive analogs (e.g., 1-phenylurea) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.